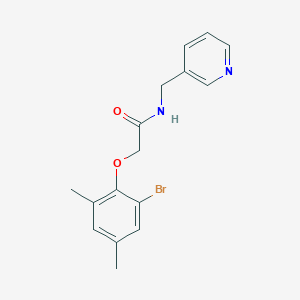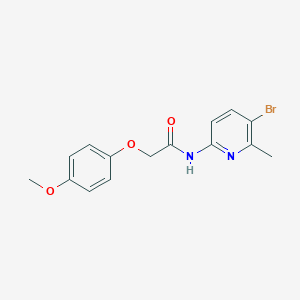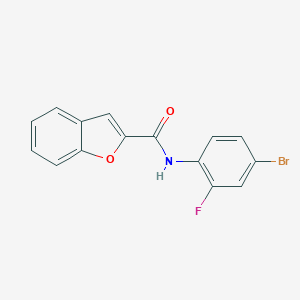![molecular formula C26H26ClN3O4 B250799 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250799.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as BPCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. BPCA is a member of the piperazine class of compounds, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
BPCA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant activities in animal models. BPCA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, BPCA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of BPCA is not fully understood. However, it is believed to act on multiple neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. BPCA has been shown to bind to the D2 and D3 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. BPCA has also been shown to act as a partial agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
BPCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. BPCA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Furthermore, BPCA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
BPCA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological activities. However, there are also some limitations to using BPCA in lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Furthermore, the exact mechanism of action of BPCA is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on BPCA. One area of interest is the development of more potent and selective BPCA analogs that can be used for the treatment of specific disorders. Another area of interest is the investigation of the long-term effects of BPCA on brain function and behavior. Furthermore, more research is needed to fully understand the mechanism of action of BPCA and its potential therapeutic applications.
Synthesemethoden
The synthesis of BPCA involves the reaction of 3-chloro-4-(4-benzoyl-1-piperazinyl)aniline with 2-(4-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting product is purified by column chromatography to obtain pure BPCA.
Eigenschaften
Molekularformel |
C26H26ClN3O4 |
|---|---|
Molekulargewicht |
480 g/mol |
IUPAC-Name |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-21-8-10-22(11-9-21)34-18-25(31)28-20-7-12-24(23(27)17-20)29-13-15-30(16-14-29)26(32)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,28,31) |
InChI-Schlüssel |
XNPJVVJWSJESDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)





